N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide
Description
N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide is a spirocyclic compound that has garnered interest in the fields of medicinal and organic chemistry. Spirocyclic compounds are characterized by their unique three-dimensional structures, which can enhance certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability
Properties
IUPAC Name |
N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-18-12-5-4-11(10-12)15-13(17)16-9-3-8-14(16)6-2-7-14/h11-12H,2-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMNOGBFODGYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(C1)NC(=O)N2CCCC23CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide typically involves the formation of the spirocyclic core followed by functionalization to introduce the methoxy and carboxamide groups. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions to form the spirocyclic structure . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often using catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce saturated compounds.
Scientific Research Applications
N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide has several scientific research applications:
Biology: It is used in the study of biological pathways and interactions, particularly those involving spirocyclic compounds.
Mechanism of Action
The mechanism of action of N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity . This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-(3-methoxycyclopentyl)-5-azaspiro[3.4]octane-5-carboxamide can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octane: This compound has a similar spirocyclic core but different functional groups, leading to distinct chemical and biological properties.
Spirocyclic oxindoles: These compounds also feature a spirocyclic structure but with an oxindole moiety, which can affect their reactivity and applications.
The uniqueness of N-(3-methoxycyclopentyl)-5-azaspiro[3
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
